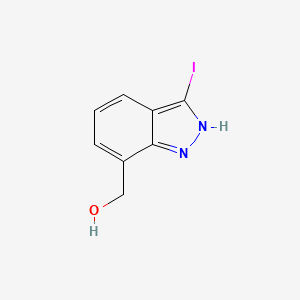

(3-Iodo-1H-indazol-7-yl)methanol

Description

Significance of Nitrogen-Containing Heterocycles as Synthetic Scaffolds

Nitrogen-containing heterocycles are a cornerstone of modern organic synthesis, primarily due to their prevalence in biologically active molecules. numberanalytics.comnih.gov Their utility stems from several key characteristics:

Biological Relevance: A vast number of pharmaceuticals and natural products incorporate nitrogen heterocyclic systems.

Chemical Versatility: These compounds can undergo a wide array of chemical transformations, allowing for the synthesis of diverse derivatives. numberanalytics.com

Structural Diversity: The ability to modify the heterocyclic core and its substituents enables the fine-tuning of a molecule's properties. numberanalytics.com

Catalytic Applications: Certain nitrogen heterocycles can act as catalysts or ligands in various chemical reactions. numberanalytics.com

Overview of the Indazole Core Structure in Chemical Research

The indazole, a bicyclic aromatic heterocycle, consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. austinpublishinggroup.com This core structure is of significant interest in medicinal chemistry due to its presence in numerous pharmacologically active compounds. nih.govresearchgate.net The indazole ring can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally more thermodynamically stable. nih.govresearchgate.net The ability to functionalize the indazole ring at various positions with high selectivity has made it a valuable scaffold for drug discovery. researchgate.net

Contextualization of Substituted Indazoles: Focusing on Halogenation and Hydroxymethylation in Synthetic Design

The strategic placement of substituents on the indazole core is crucial for modulating its biological activity and synthetic utility. Halogenation, particularly iodination, at the 3-position of the indazole ring introduces a versatile handle for further chemical modifications, such as cross-coupling reactions. researchgate.net This allows for the construction of more complex molecular architectures.

Hydroxymethylation, the introduction of a -CH2OH group, is another key functionalization strategy. The hydroxymethyl group can be a precursor to various other functionalities or can participate in hydrogen bonding interactions, influencing the molecule's binding to biological targets. nih.gov The combination of these two functionalities, as seen in (3-Iodo-1H-indazol-7-yl)methanol, creates a bifunctional building block with significant potential in synthetic design.

Academic Research Landscape for Functionalized Indazole Derivatives

The academic research landscape for functionalized indazole derivatives is vibrant and expanding. scilit.comcapes.gov.br A significant portion of this research is dedicated to developing new synthetic methodologies for the preparation of these compounds and exploring their potential applications. nih.govorganic-chemistry.org Recent studies have focused on the direct C-H functionalization of indazoles, offering more efficient and atom-economical routes to novel derivatives. researchgate.netrsc.org The synthesis of diversely functionalized indazoles continues to be an active area of investigation, driven by the quest for new therapeutic agents and advanced materials. acs.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

(3-iodo-2H-indazol-7-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2O/c9-8-6-3-1-2-5(4-12)7(6)10-11-8/h1-3,12H,4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLALAQCVCDRHCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)CO)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 3 Iodo 1h Indazol 7 Yl Methanol and Its Key Substructures

Reactivity of the C3-Iodo Moiety

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira) on Iodinated Indazoles

The C3-iodo group of indazoles serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The Suzuki-Miyaura and Sonogashira reactions are prominent examples of such transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 3-iodoindazole with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.govmasterorganicchemistry.comlibretexts.org This method is widely used to introduce aryl or heteroaryl substituents at the C3 position. The reaction generally proceeds under mild conditions and tolerates a variety of functional groups. nih.govlibretexts.org For instance, the coupling of unprotected 3-iodoindazoles with arylboronic acids can be achieved with high yields using catalysts like Pd(PPh₃)₄ or palladium precatalysts in the presence of a base such as potassium phosphate. nih.gov Microwave irradiation has also been shown to expedite these reactions. mdpi-res.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 3-Iodoindazoles

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | - | K₃PO₄ | Dioxane/H₂O | 100 | 75-95 | nih.gov |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 60 | 80-98 | nih.gov |

| PdCl₂(dppf) | - | Na₂CO₃ | DMF | 95-100 | ~60 | organic-chemistry.org |

| Pd(OAc)₂ | - | CsF | DMF | 95-100 | ~92 | organic-chemistry.org |

Note: The yields are representative for various substituted 3-iodoindazoles and may vary for (3-Iodo-1H-indazol-7-yl)methanol.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, in this case, the 3-iodoindazole. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, such as triethylamine (B128534) or diethylamine, which also serves as the solvent or co-solvent. wikipedia.orglibretexts.org This method is highly efficient for the synthesis of 3-alkynylindazoles. The trimethylsilyl (B98337) group can be used as a temporary protecting group for acetylene, which can be removed in situ or in a subsequent step. wikipedia.org

Table 2: General Conditions for Sonogashira Coupling of Aryl Iodides

| Catalyst | Co-catalyst | Base | Solvent | Temperature | Reference |

| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF/DMF | Room Temp. to 65°C | wikipedia.orgfrontiersin.org |

| Pd(PPh₃)₄ | CuI | Et₂NH | DMF | Room Temp. | libretexts.org |

Note: These are general conditions and may need optimization for this compound.

Nucleophilic Substitutions and Derivatizations at the C3 Position

While less common than cross-coupling reactions, the iodine atom at the C3 position can undergo nucleophilic substitution, particularly with soft nucleophiles like thiols. nih.gov The electron-rich nature of the indazole ring generally makes it less susceptible to nucleophilic aromatic substitution. However, the reactivity can be influenced by the substituents on the ring and the reaction conditions. For instance, amination at the C3 position has been achieved, often requiring a catalyst. nih.gov The amino group, once introduced, can be further derivatized. nih.gov

In some cases, nucleophilic attack can occur at the nitrogen of the indazole ring, leading to N-substituted products. nih.gov The regioselectivity of such reactions depends on the reaction conditions and the nature of the electrophile.

Role of Organoiodine(III) Intermediates in Catalytic Reactions

Hypervalent iodine compounds, or organoiodine(III) reagents, are known to act as oxidants and electrophiles in a variety of organic transformations. frontiersin.orgresearchgate.netnih.govnih.govresearchgate.net In the context of reactions involving 3-iodoindazoles, while not always directly forming stable intermediates, the principles of hypervalent iodine chemistry can be relevant. For example, in some palladium-catalyzed reactions, hypervalent iodine reagents are used as oxidants to regenerate the active Pd(II) catalyst in the catalytic cycle. frontiersin.org

Furthermore, the iodine atom in 3-iodoindazoles can potentially be oxidized to a higher valent state in situ to facilitate certain transformations, although this is less common than the direct use of the C-I bond in cross-coupling. The chemistry of hypervalent iodine reagents is vast and includes applications in halogenations, oxidations, and aminations, often proceeding under mild and environmentally friendly conditions. researchgate.netnih.gov

Transformations of the C7-Hydroxymethyl Group

The hydroxymethyl group at the C7 position is a primary alcohol and thus can undergo a range of classical transformations, providing another avenue for derivatization of the this compound scaffold.

Oxidation Reactions of Primary Alcohols

The primary alcohol of the C7-hydroxymethyl group can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used for this purpose. These reactions are typically carried out in chlorinated solvents like dichloromethane (B109758) at room temperature.

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. uni.lu Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) in a basic solution, or chromium trioxide (CrO₃) in an acidic medium (Jones oxidation). The resulting 3-iodo-1H-indazole-7-carboxylic acid uni.lu can then be used in further synthetic steps, such as amide bond formation.

Formation of Ethers and Esters

The hydroxyl group of the C7-hydroxymethyl moiety can be readily converted into ethers or esters, which can alter the steric and electronic properties of the molecule and serve as protecting groups or introduce new functionalities.

Formation of Ethers (O-Alkylation): The Williamson ether synthesis is a classical and widely used method for preparing ethers. masterorganicchemistry.combyjus.comwikipedia.orgyoutube.com This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction to form the ether. masterorganicchemistry.combyjus.comwikipedia.orgyoutube.com The reaction is most efficient with primary alkyl halides. masterorganicchemistry.comwikipedia.org

Formation of Esters (O-Acylation): Esters can be formed by reacting the alcohol with a carboxylic acid or its derivative. A common and mild method is the Steglich esterification, which uses a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgnih.gov This method is suitable for a wide range of carboxylic acids and alcohols, including those that are sterically hindered or sensitive to acid or base. organic-chemistry.org Alternatively, more reactive acylating agents like acid chlorides or anhydrides can be used in the presence of a base, such as pyridine (B92270) or triethylamine, to form the ester.

Nucleophilic Displacement of the Hydroxyl Group

The hydroxymethyl group at the C7 position of the indazole ring serves as a valuable handle for introducing a variety of functional groups through nucleophilic displacement reactions. The hydroxyl group itself is a poor leaving group; therefore, it typically requires activation to facilitate substitution.

A common strategy involves the conversion of the alcohol to a more reactive species, such as a halide or a sulfonate ester. For instance, treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can transform the hydroxymethyl group into a chloromethyl or bromomethyl group, respectively. These resulting halomethyl indazoles are excellent electrophiles for subsequent reactions with a wide range of nucleophiles.

In a study on the reaction of NH-indazoles with formaldehyde, it was noted that the resulting hydroxymethyl indazoles can be considered hemiaminals. nih.gov While stable under certain conditions, attempts to crystallize these compounds from boiling water can lead to a reversion to the starting indazole, indicating the lability of the C-O bond under thermal and protic conditions. nih.gov This inherent reactivity underscores the potential for the hydroxymethyl group to be displaced, either intentionally in a synthetic route or as an unintended side reaction.

The activation and subsequent displacement of the hydroxymethyl group open pathways to a diverse array of 7-substituted indazoles. Nucleophiles such as amines, thiols, cyanides, and azides can be introduced, leading to the formation of aminomethyl, thiomethyl, cyanomethyl, and azidomethyl derivatives, respectively. These transformations are fundamental in the synthesis of complex indazole-based molecules for various applications.

Reactivity at the Indazole Nitrogen Atoms (N1 and N2)

The indazole ring contains two nitrogen atoms, N1 and N2, both of which are nucleophilic and can participate in reactions. The functionalization of these nitrogen atoms is a critical aspect of indazole chemistry, often influencing the biological activity and physical properties of the resulting derivatives.

Direct N-alkylation and N-arylation of the indazole core typically result in a mixture of N1 and N2 substituted products, and achieving regioselectivity can be a significant synthetic challenge. nih.govbeilstein-journals.orgnih.gov The ratio of the N1 and N2 isomers is influenced by several factors, including the nature of the substituents on the indazole ring, the electrophile used, the base, and the solvent. nih.govbeilstein-journals.org

For instance, studies have shown that N-alkylation with sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) can favor the formation of the N1-alkylated product. nih.govbeilstein-journals.org This selectivity is particularly pronounced with certain C3-substituted indazoles. nih.gov Conversely, the presence of electron-withdrawing groups at the C7 position, such as a nitro or ester group, has been shown to direct alkylation towards the N2 position with high regioselectivity. nih.govbeilstein-journals.org

N-arylation reactions, often catalyzed by transition metals like copper or palladium, are also crucial for synthesizing N-aryl indazoles. researchgate.netnih.gov Copper-catalyzed Ullmann-type couplings and palladium-catalyzed Buchwald-Hartwig aminations are commonly employed methods. As with alkylation, regioselectivity can be an issue, and the reaction conditions must be carefully optimized to favor the desired isomer. researchgate.net The synthesis of N-phenyl and N-thiazolyl-1H-indazoles has been achieved through copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. nih.gov

The indazole ring exists in two main tautomeric forms: the 1H-indazole and the 2H-indazole. nih.govresearchgate.net The 1H-tautomer is generally considered to be the more thermodynamically stable and, therefore, the predominant form. beilstein-journals.orgresearchgate.net This tautomeric equilibrium is a key factor influencing the regioselectivity of N-functionalization reactions. beilstein-journals.org

The relative stability of the tautomers can be affected by the substitution pattern on the indazole ring. The position of the NH proton dictates which nitrogen atom acts as the primary nucleophile. In the more stable 1H-tautomer, the proton resides on N1, leaving N2 as a potential site for electrophilic attack, and vice-versa for the 2H-tautomer.

Computational studies, such as those using density functional theory (DFT), have been employed to understand the factors governing regioselectivity. nih.govnih.gov These studies suggest that both steric and electronic effects of the substituents play a significant role. beilstein-journals.org For example, a bulky substituent at the C7 position might sterically hinder attack at N1, thereby favoring functionalization at N2. Conversely, electronic effects transmitted through the ring system can alter the relative nucleophilicity of the two nitrogen atoms. The interplay of these factors allows for a degree of control over the regiochemical outcome of N-functionalization, which is critical for the targeted synthesis of specific indazole isomers. nih.govbeilstein-journals.org

Multi-site Functionalization Strategies on the Indazole Scaffold

The this compound scaffold presents three primary sites for diversification: the C3-iodo group, the C7-hydroxymethyl group, and the N1/N2 nitrogen atoms. Developing strategies for the selective and sequential functionalization of these sites is crucial for creating complex and highly substituted indazole derivatives. nih.govresearchgate.net

Orthogonal functionalization, where one reactive site can be modified without affecting the others, is a powerful approach. The iodo group at C3 is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. researchgate.net This allows for the introduction of various aryl, alkynyl, and vinyl substituents at this position. researchgate.net The reactivity of the iodo group can be tuned, and it can be selectively reacted in the presence of the hydroxymethyl and NH functionalities by careful choice of reaction conditions.

A potential strategy for multi-site functionalization could involve the following sequence:

N-Protection/Functionalization: The indazole nitrogen can be protected with a suitable group (e.g., THP, Boc) or directly functionalized via N-alkylation or N-arylation. nih.govchim.it This step also resolves the issue of N1/N2 regioselectivity early in the synthesis.

C3-Functionalization: The iodo group can then be subjected to a cross-coupling reaction to introduce a desired substituent at the C3 position. The choice of catalyst and ligands is critical to avoid side reactions with other functional groups.

C7-Functionalization: Finally, the hydroxymethyl group at C7 can be activated and displaced by a nucleophile to introduce a third point of diversity.

Alternatively, the C7-hydroxymethyl group could be modified first, followed by N-functionalization and then C3-functionalization. The specific order of these steps would depend on the compatibility of the reagents and the stability of the intermediates. The development of such multi-site functionalization strategies is essential for building libraries of complex indazoles for screening in drug discovery and materials science. nih.govresearchgate.net

Advanced Spectroscopic and Characterization Techniques in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, Multinuclear NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural assignment of organic molecules like (3-Iodo-1H-indazol-7-yl)methanol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the methylene (B1212753) protons of the methanol (B129727) group, the hydroxyl proton, and the N-H proton of the indazole ring. The chemical shifts (δ) of the aromatic protons on the benzene (B151609) ring will be influenced by the electron-donating hydroxymethyl group and the electron-withdrawing iodine atom, leading to a specific splitting pattern. The methylene protons (CH₂) would likely appear as a singlet, which may show coupling to the hydroxyl proton under certain conditions. The N-H proton signal is typically broad and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information by detecting the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbon atom bearing the iodine (C3) is expected to be significantly shifted to a lower field due to the heavy atom effect of iodine. The chemical shifts of the aromatic carbons provide further confirmation of the substitution pattern. The carbon of the methylene group (CH₂) will appear in the aliphatic region of the spectrum.

Multinuclear NMR: While ¹H and ¹³C NMR are the most common, multinuclear NMR techniques can also be employed for further structural confirmation of indazole derivatives. nih.govacs.org For instance, ¹⁵N NMR could provide insights into the electronic environment of the nitrogen atoms within the indazole ring system. acs.org

Illustrative ¹H and ¹³C NMR Data for a Related Indazole Structure

To illustrate the type of data obtained, the following table presents typical chemical shifts for a related indazole compound.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.0 | 110 - 140 |

| CH₂ | ~4.5 | ~60 |

| OH | Variable | - |

| NH | Variable | - |

Note: The exact chemical shifts for this compound would need to be determined experimentally.

Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis (e.g., ESI-HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound, Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) is a particularly valuable method.

ESI-HRMS allows for the precise determination of the molecular mass of the compound with a high degree of accuracy, typically to four or five decimal places. This precision enables the confident determination of the elemental composition of the molecule, confirming the presence of carbon, hydrogen, iodine, nitrogen, and oxygen in the correct ratios. The fragmentation pattern observed in the mass spectrum can further corroborate the proposed structure. For instance, the loss of the hydroxymethyl group or the iodine atom would result in characteristic fragment ions, providing evidence for the connectivity of the molecule. The analysis of various indazole derivatives by mass spectrometry has been reported in scientific literature. rsc.org

X-ray Crystallography for Solid-State Structure Elucidation of Indazole Derivatives

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

For this compound, obtaining single crystals suitable for X-ray diffraction analysis would yield a definitive structural confirmation. The resulting crystal structure would reveal the planarity of the indazole ring system, the conformation of the hydroxymethyl group relative to the ring, and any hydrogen bonding or other intermolecular interactions that stabilize the crystal lattice. The study of indazole derivatives by X-ray crystallography has been crucial in understanding their solid-state structures. nih.govacs.org The ability to solve crystal structures is a powerful tool in the characterization of novel heterocyclic compounds.

Infrared Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an IR spectrum is generated, which displays characteristic absorption bands for different types of chemical bonds.

In the IR spectrum of this compound, several key absorption bands would be expected. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The N-H stretching vibration of the indazole ring would likely appear in a similar region. Characteristic C-H stretching vibrations for the aromatic and methylene groups would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the indazole ring would give rise to absorptions in the 1400-1600 cm⁻¹ region. The C-O stretching vibration of the primary alcohol would be expected around 1050-1150 cm⁻¹. The presence of these characteristic bands would provide strong evidence for the presence of the key functional groups in the molecule. The use of IR spectroscopy is a common practice in the characterization of newly synthesized indazole derivatives. rsc.org

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions within a molecule. The absorption of UV-Vis radiation by this compound would be expected to arise from π-π* transitions within the conjugated indazole ring system. The resulting UV-Vis spectrum, characterized by the wavelength of maximum absorption (λmax) and the molar absorptivity (ε), is a characteristic property of the molecule. The position and intensity of the absorption bands can be influenced by the nature and position of substituents on the indazole ring, as well as by the solvent used for the measurement.

Theoretical and Computational Studies of 3 Iodo 1h Indazol 7 Yl Methanol and Indazole Analogues

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful computational tool for investigating the optimized geometries and electronic structures of molecules like (3-Iodo-1H-indazol-7-yl)methanol and its analogues. DFT calculations can predict various molecular properties, including bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional conformation.

For instance, DFT calculations have been employed to evaluate the mechanisms of regioselective N1- and N2-alkylations of methyl 5-bromo-1H-indazole-3-carboxylate. nih.gov These calculations suggest that a chelation mechanism leads to N1-substituted products in the presence of cesium, while other non-covalent interactions drive the formation of N2-products. nih.gov Natural bond orbital (NBO) analyses, which are often performed in conjunction with DFT, provide insights into the partial charges on the N1 and N2 atoms and their Fukui indices, further supporting the proposed reaction pathways. nih.gov

In the context of drug design, DFT calculations at levels like B3LYP/6-311+ have been used to study the physicochemical properties and electrostatic potential of novel indazole derivatives. nih.gov This information is vital for understanding how these molecules might interact with biological targets.

Quantum Chemical Calculations on Reaction Mechanisms and Energetics

Quantum chemical calculations are instrumental in elucidating the mechanisms and energetics of reactions involving indazole derivatives. These calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates, and determining activation energies. nih.gov

For example, quantum-chemical calculations using the B3LYP method have been used to study alternative electrophilic substitution mechanisms in azoles, including indazoles. osi.lv These studies help to explain the features of electrophilic substitution through either a classical addition-elimination mechanism involving cationic σ-complexes or an elimination-addition mechanism with ylide/carbene intermediates. osi.lv

Furthermore, DFT calculations have been used to investigate the reaction mechanism of the Nazarov cyclization of 3-alkenyl-2-indolylmethanol with tryptophol. rsc.org These calculations revealed that the mechanism involves the formation of a cyclic carbocation after dehydration, followed by a regioselective reaction with tryptophan. rsc.org The presence or absence of molecular sieves was found to influence the reaction pathway, leading to different products. rsc.org

Tautomerism and Aromaticity of Indazole Systems

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. nih.gov The relative stability of these tautomers significantly influences the chemical and biological properties of the indazole system. nih.gov Computational studies are crucial for determining the most stable tautomer and understanding the factors that govern tautomeric equilibrium.

Theoretical calculations have shown that for most indazoles, the 1H-tautomer is the most stable form. nih.gov This is supported by thermodynamic internal energy calculations. nih.gov However, in some specific cases, the 2H-tautomer can be more stable. researchgate.net

The aromaticity of the indazole ring system is another key aspect that can be investigated using computational methods. Nucleus-independent chemical shift (NICS) calculations are a common method for evaluating the aromaticity of cyclic systems. researchgate.net These calculations have been used to study the aromaticity of various tautomers and isomers of substituted tropolones, providing insights into their stability. researchgate.net

Computational Insights into Regioselectivity and Stereoselectivity in Indazole Functionalization

Computational methods provide valuable insights into the regioselectivity and stereoselectivity of reactions involving the functionalization of the indazole scaffold. Understanding these aspects is critical for the controlled synthesis of specific isomers with desired biological activities.

DFT calculations have been successfully used to rationalize the regioselectivity of N-alkylation of indazoles. nih.gov By calculating the partial charges and Fukui indices of the nitrogen atoms, researchers can predict which nitrogen is more likely to be alkylated under specific reaction conditions. nih.gov For example, in the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, DFT calculations helped to explain the observed N1- and N2-selectivity. nih.gov

In the case of the Nazarov cyclization, DFT calculations provided insights into both regioselectivity and diastereoselectivity. rsc.org The calculations showed how the presence of molecular sieves could switch the regioselectivity from C-C bond formation to C-N bond formation. rsc.org Furthermore, the transition state energy barriers for the formation of different diastereomers could be calculated to predict the stereochemical outcome of the reaction. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Analysis in Structural Design Research

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scienceforecastoa.com QSAR models are widely used in drug design to predict the activity of new, unsynthesized compounds and to guide the optimization of lead molecules. ijpsr.com

In the context of indazole derivatives, 3D-QSAR studies have been performed to understand the structural features that influence their inhibitory potency against targets like HIF-1α. nih.gov These studies generate steric and electrostatic maps that provide a framework for designing new inhibitors with improved activity. nih.gov Pharmacophore mapping, often used in conjunction with 3D-QSAR, helps to identify the key chemical features required for biological activity. nih.gov

The general principle of QSAR involves correlating physicochemical parameters (like lipophilicity, electronic effects, and steric factors) or molecular descriptors with the biological activity of the compounds. scienceforecastoa.com The resulting models, once validated, can be used to predict the activity of new analogues, thereby saving time and resources in the drug discovery process. scienceforecastoa.com

Molecular Dynamics Simulations for Ligand Stability in Research Contexts

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and their interactions over time. mdpi.com In the context of drug design, MD simulations are frequently used to assess the stability of a ligand when bound to its biological target, such as a protein. nih.gov

Advanced Research Applications of Functionalized Indazoles in Chemical Sciences

Role as Versatile Building Blocks in Complex Organic Synthesis

(3-Iodo-1H-indazol-7-yl)methanol is a trifunctional molecule, incorporating an indazole core, a reactive iodine atom at the 3-position, and a hydroxymethyl group at the 7-position. This combination of functional groups makes it a highly versatile building block for the synthesis of more complex organic molecules. nih.govchim.it

The indazole ring itself is a stable aromatic system that can be further functionalized. austinpublishinggroup.comnih.gov The iodine atom at the C3 position is a key feature, enabling a wide range of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, the iodine substituent can readily participate in:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to introduce new aryl or vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to form alkynyl-substituted indazoles.

Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-based functionalities.

Heck Coupling: Reaction with alkenes to form vinylated indazoles.

These coupling reactions allow for the modular and efficient construction of diverse molecular architectures, which is a cornerstone of drug discovery and materials science. nih.govnih.govchim.it The hydroxymethyl group at the C7 position offers another site for chemical modification. It can be oxidized to an aldehyde or a carboxylic acid, or it can be used in esterification or etherification reactions. This dual reactivity at two distinct positions of the indazole core provides chemists with a powerful tool for creating libraries of complex molecules with tailored properties.

While specific examples of the use of this compound in the synthesis of complex natural products or pharmaceuticals are not widely reported in the literature, the reactivity of the iodo-indazole moiety is well-documented for other derivatives. chim.it For example, various 3-iodoindazoles have been successfully employed as key intermediates in the synthesis of kinase inhibitors and other biologically active compounds. nih.govmdpi.comnih.gov The presence of the additional hydroxymethyl group in this compound expands its synthetic potential even further.

Table 1: Key Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | 885311-61-5 | C₈H₇IN₂O | 274.06 | 3-Iodo and 7-hydroxymethyl functional groups |

| 3-Iodo-1H-indazole | 26195-07-1 | C₇H₅IN₂ | 244.03 | Precursor for C3 functionalization |

| (1H-Indazol-7-yl)methanol | 1092961-09-5 | C₈H₈N₂O | 148.16 | Parent compound without iodine |

| 3-Iodo-7-methoxy-1H-indazole | 351210-07-6 | C₈H₇IN₂O | 274.06 | Related compound with a methoxy (B1213986) group |

| 3-Iodo-7-methyl-1H-indazole | 847906-27-8 | C₈H₇IN₂ | 258.06 | Related compound with a methyl group |

Exploration in Materials Science Research

The unique photophysical properties of the indazole scaffold have led to its exploration in the field of materials science. pnrjournal.comchim.it While direct research on this compound in this area is limited, the characteristics of related indazole derivatives provide insights into its potential applications.

Luminescent Properties of Indazole Derivatives

Indazole derivatives have been shown to exhibit interesting luminescent properties, with their emission characteristics being tunable through chemical modification. nih.govnih.gov The fluorescence and phosphorescence of these compounds are influenced by the nature and position of substituents on the indazole ring. The introduction of heavy atoms like iodine can significantly impact the photophysical properties, often leading to enhanced intersystem crossing and promoting phosphorescence. This "heavy-atom effect" is a well-known phenomenon in photochemistry.

Application in Functional Organic Materials

The development of novel organic materials for electronic and optoelectronic devices is a rapidly growing field of research. Indazole derivatives have been investigated for their potential use in various applications, including as components of organic light-emitting diodes (OLEDs). Their ability to be chemically modified allows for the fine-tuning of their electronic properties, such as their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge transport and emission in OLEDs.

The iodo group in this compound can serve as a handle for creating more complex, conjugated systems through cross-coupling reactions. These extended π-systems are often a prerequisite for desirable electronic and photophysical properties in organic materials. The hydroxymethyl group could also be utilized to attach the indazole unit to polymer backbones or other molecular scaffolds, leading to the creation of new functional polymers or dendrimers. While speculative at this stage, the structural features of this compound make it a promising candidate for further investigation in the design of novel functional organic materials.

Investigation in Chemical Biology Tools and Probes for Molecular Interaction Studies

Chemical biology relies on the use of small molecules to probe and understand complex biological processes. The indazole scaffold has been identified as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.govnih.govnih.govmdpi.com This makes indazole derivatives attractive candidates for the development of chemical probes.

The functional groups on this compound make it particularly suitable for the development of such tools. The iodine atom can be used to introduce a radiolabel (e.g., ¹²⁵I or ¹²³I) for use in single-photon emission computed tomography (SPECT) or as a handle for attaching other reporter groups, such as fluorescent dyes or biotin (B1667282) tags. nih.gov The hydroxymethyl group provides a point of attachment for linkers that can be used to conjugate the indazole moiety to other molecules or to solid supports for use in affinity chromatography or pull-down assays.

While there are no specific reports on the use of this compound as a chemical probe, the general strategies for developing molecular imaging probes suggest its potential in this area. nih.govresearchgate.net The development of such probes would require further synthesis and biological evaluation to identify specific protein targets and to validate their utility in studying molecular interactions.

Application in Agricultural Chemistry Research (e.g., plant growth regulation studies)

Indazole derivatives have been investigated for their effects on plant growth and development. pnrjournal.com Some studies have shown that certain indazole compounds can act as plant growth regulators, either promoting or inhibiting growth depending on the specific compound and its concentration.

While there is no direct research on the application of this compound in agricultural chemistry, the known biological activities of other indazole derivatives suggest that it could be a candidate for such studies. The functional groups on the molecule could influence its uptake, transport, and activity within plant systems. Further research would be necessary to evaluate its effects on seed germination, root and shoot growth, and other developmental processes in various plant species.

Development of Diagnostic Reagents in Research Settings

The development of new diagnostic reagents is crucial for advancing our understanding of diseases and for improving clinical diagnostics. Halogenated heterocyclic compounds are often used as building blocks in the synthesis of diagnostic agents. tcichemicals.comtcichemicals.com The iodine atom in this compound makes it a potential precursor for the development of new diagnostic tools.

For instance, the iodine atom could be replaced with a radioactive isotope for use in medical imaging techniques. Alternatively, the molecule could be incorporated into larger structures designed to bind to specific biomarkers of disease. The hydroxymethyl group could be used to attach the molecule to a carrier protein or a nanoparticle to improve its delivery and detection.

The design and synthesis of effective diagnostic reagents based on this compound would require a multidisciplinary approach, combining organic synthesis, radiochemistry, and biological evaluation. While no such reagents have been reported to date, the chemical properties of this compound make it a worthy subject for future research in this area.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (3-Iodo-1H-indazol-7-yl)methanol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or transition-metal-catalyzed iodination. For example, introducing iodine at the 3-position of indazole derivatives often involves using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents like DMF at 60–80°C . Post-iodination, hydroxymethylation at the 7-position may employ paraformaldehyde under basic conditions (e.g., KOH/EtOH) or via reduction of a carboxylic acid intermediate using sodium borohydride (NaBH4) . Critical parameters include temperature control (<70°C to avoid dehalogenation) and stoichiometric ratios (1:1.2 for iodine reagents). Purification via column chromatography (silica gel, ethyl acetate/hexane) typically yields >75% purity.

Q. How should researchers characterize this compound spectroscopically?

- Methodological Answer :

- NMR : The iodine atom induces deshielding in adjacent protons. In H NMR, the indazole C7-CHOH group shows a singlet (~δ 4.8 ppm), while the aromatic protons resonate between δ 7.2–8.5 ppm with splitting patterns dependent on substituent positions .

- Mass Spectrometry : ESI-MS typically displays [M+H] peaks at m/z 275.96 (CHINO), with isotopic patterns confirming iodine presence .

- FT-IR : Broad O-H stretches (~3200–3400 cm^{-1) and C-I vibrations (~500–600 cm) are diagnostic .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Due to methanol’s toxicity (NIOSH REL: 200 ppm) and iodine’s volatility, use fume hoods, nitrile gloves, and sealed containers. Monitor airborne methanol with gas detectors. Waste should be neutralized with sodium thiosulfate to reduce iodine residues .

Advanced Research Questions

Q. How does the iodine substituent influence the compound’s crystallography, and what refinement challenges arise?

- Methodological Answer : The heavy iodine atom enhances X-ray diffraction contrast but complicates refinement due to absorption effects. SHELXL (via SHELX suite) is recommended for structure solution, employing TWINABS for absorption corrections and using the IAM model for initial phases . Challenges include resolving disorder in the hydroxymethyl group, which may require constrained refinement (e.g., DFIX for bond lengths) .

Q. What strategies resolve contradictions in reported biological activity data for iodinated indazoles?

- Methodological Answer : Discrepancies in enzyme inhibition assays (e.g., kinase targets) often stem from assay conditions. Standardize protocols:

- Use recombinant enzymes (≥95% purity) and ATP concentrations near Km values.

- Validate results via orthogonal methods (e.g., SPR for binding affinity vs. fluorogenic substrates for activity) .

- Control for iodine’s redox activity by comparing with non-iodinated analogs .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess C-I bond dissociation energies (~200–220 kJ/mol, indicating Suzuki coupling viability) .

- Docking Studies : Map electrostatic potentials to predict regioselectivity in Pd-catalyzed reactions (e.g., iodine at C3 directs coupling to C5/C6 positions) .

- Validate predictions experimentally using Pd(PPh)/KCO in toluene/water .

Data Contradiction Analysis

Q. Why do solubility studies of this compound show variability across literature?

- Methodological Answer : Discrepancies arise from:

- Solvent Purity : Traces of water in DMSO or DMF drastically reduce solubility. Use Karl Fischer titration to confirm solvent dryness .

- Polymorphism : Recrystallize from ethanol/water (1:1) to isolate the most stable polymorph, characterized via PXRD (peaks at 2θ = 12.5°, 18.7°) .

- Temperature Gradients : Measure solubility at 25°C ± 0.1°C using UV-Vis (λ = 270 nm) for quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.